molecular formula C10H9BrO2 B3231132 rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid CAS No. 1314867-11-2

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3231132
CAS No.: 1314867-11-2
M. Wt: 241.08
InChI Key: SJXGNJABBYVEHY-JGVFFNPUSA-N
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Description

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid (CAS: 175168-70-4) is a cyclopropane derivative featuring a brominated phenyl ring at the C2 position and a carboxylic acid group at C1. The compound’s stereochemistry (rel-(1R,2R)) and bromine substitution pattern confer unique steric and electronic properties, making it valuable in pharmaceutical and materials science research. It is commercially available with 97% purity (Thermo Scientific, Y22221) and requires storage at 2–8°C in sealed, dry conditions .

Properties

IUPAC Name

(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGNJABBYVEHY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175168-70-4
Record name rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to a carboxylate or other oxidized forms.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Halogen exchange or nucleophilic substitution at the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Phenyl-substituted cyclopropane derivatives.

    Substitution: Iodophenyl or other nucleophile-substituted cyclopropane derivatives.

Scientific Research Applications

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropane-carboxylic acid derivatives vary in aromatic substituents and stereochemistry, significantly altering their physicochemical and biological properties. Key analogues include:

Table 1: Structural and Physical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number References
Target Compound 2-Bromophenyl C₁₀H₉BrO₂ ~257.09 (estimated) High purity (97%), storage at 2–8°C 175168-70-4
rel-(1S,2S)-2-(5-Bromothiophen-2-yl)-...* 5-Bromothiophen-2-yl C₈H₇BrO₂S 247.11 Used in heterocyclic chemistry 1818257-71-4
rac-(1R,2R)-2-(4-Fluorophenyl)-... 4-Fluorophenyl C₁₀H₉FO₂ 180.18 pKa = 4.56; density = 1.345 g/cm³ 175275-74-8
rel-(1R,2R)-2-(3,4-Dichlorophenyl)-... 3,4-Dichlorophenyl C₁₀H₈Cl₂O₂ 231.08 Hazard: H302, H315, H319, H335 842119-90-8
rel-(1R,2R)-2-(4-Chlorophenyl)-... 4-Chlorophenyl C₁₀H₉ClO₂ 196.63 Boiling point data unavailable 4157-47-5

*Full name: rel-(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Key Observations:
  • Electronic Effects : Bromine’s electron-withdrawing nature increases acidity (lower pKa) relative to fluorine or chlorine derivatives. For example, the 4-fluorophenyl analogue has a pKa of 4.56 , whereas the target compound is expected to be more acidic due to bromine’s stronger inductive effect.
  • Heterocyclic Analogues : Replacing the phenyl ring with a thiophene (as in CAS 1818257-71-4) alters conjugation and solubility, making such derivatives useful in optoelectronic materials .

Biological Activity

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid, identified by the CAS number 175168-70-4, is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrO2
  • Molecular Weight : 241.08 g/mol
  • Purity : Typically >97%
  • SMILES Notation : O=C([C@H]1C@HC1)O

This compound is characterized by a cyclopropane structure with a bromophenyl substituent, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, bromophenols derived from marine algae have shown promising results against various cancer cell lines:

  • Mechanisms of Action :
    • Induction of mitochondrial apoptosis.
    • Inhibition of topoisomerase activity.
    • Disruption of VEGF signaling pathways, leading to anti-angiogenic effects.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism
BP 1.1HeLaNot specifiedMitochondrial apoptosis
BP 1.2HCT-1168.7β1-integrin/FAK signaling modulation
BP 1.9A5494.29 ± 0.79ROS-mediated apoptosis

These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with other brominated compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Study on Bromophenols from Marine Algae :
    • Findings : Certain bromophenols exhibited cytotoxic effects on human cancer cell lines such as HeLa and A549, with mechanisms involving ROS production and cell cycle arrest.
    • Implications : Suggests potential for this compound in cancer treatment.
  • Antimicrobial Activity Assessment :
    • Findings : Related brominated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Implications : Indicates potential for developing new antimicrobial agents based on the structure of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid

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